molecular formula C9H6N2O2S B13379496 1-Phenyl-2-thioxoimidazolidine-4,5-dione

1-Phenyl-2-thioxoimidazolidine-4,5-dione

Cat. No.: B13379496
M. Wt: 206.22 g/mol
InChI Key: URRIADZIXILTHY-UHFFFAOYSA-N
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Description

1-Phenyl-2-thioxoimidazolidine-4,5-dione is a chemical compound built on the 2-thioxoimidazolidine scaffold, a structure of significant interest in medicinal chemistry for its diverse biological activities. Derivatives of 2-thioxoimidazolidine, also known as 2-thiohydantoins, are frequently investigated as core structures in the development of novel therapeutic agents. Current scientific literature highlights the strong potential of this chemotype in antibacterial and anticancer research. Studies have shown that structural analogs of this compound exhibit potent antibacterial activity, particularly against Gram-positive bacterial strains, with some compounds demonstrating efficacy superior to commonly used reference drugs like oxacillin . Furthermore, research indicates that 2-thioxoimidazolidine derivatives possess promising antitumor properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including liver (HepG-2) and colorectal (HCT-116) carcinomas, by inducing cell cycle arrest and triggering apoptosis . The ongoing exploration of this scaffold also extends to other pharmacological areas, including anti-inflammatory and antiviral applications, making it a versatile and privileged structure in drug discovery efforts . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-sulfanylideneimidazolidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-7-8(13)11(9(14)10-7)6-4-2-1-3-5-6/h1-5H,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRIADZIXILTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Phenyl 2 Thioxoimidazolidine 4,5 Dione and Analogous Structures

Classical and Conventional Approaches to 2-Thioxoimidazolidine-4,5-diones

Cyclization Reactions Utilizing Thiourea (B124793) and Oxalyl Chloride Derivatives

A fundamental and widely employed method for the synthesis of the 2-thioxoimidazolidine-4,5-dione core involves the cyclocondensation reaction between a substituted thiourea and an oxalyl chloride derivative. asianpubs.orgasianpubs.org This approach is valued for its straightforwardness and ability to produce the desired heterocyclic ring system in good yields.

This methodology is versatile and has been successfully applied to a range of N,N'-disubstituted thioureas, leading to a variety of 2-thioxoimidazolidine-4,5-dione derivatives with different substituents on the nitrogen atoms. asianpubs.orgresearchgate.net The yields for these cyclization reactions are typically reported to be in the range of 50-80%. researchgate.net

Table 1: Examples of 2-Thioxoimidazolidine-4,5-dione Analogs Synthesized via Thiourea and Oxalyl Chloride Cyclization

Starting Thiourea Derivative Product Yield (%) Reference
1-(5-benzoyl-2-oxo-4-phenyl-1,2-dihydro-pyrimidine-1-yl)-3-phenyl-thiourea 1-(5-benzoyl-2-oxo-4-phenyl-1,2-dihydro-pyrimidin-1-yl)-3-phenyl-2-thioxoimidazolidine-4,5-dione 68 asianpubs.org

Note: The table provides illustrative examples and yields may vary based on specific reaction conditions.

Phenylthiourea-Based Synthetic Routes

Phenylthiourea (B91264) serves as a key precursor in several synthetic pathways leading to 1-phenyl-2-thioxoimidazolidine-4,5-dione and its analogs. One common strategy involves the reaction of phenylthiourea with a suitable C2-synthon, such as phenylglyoxal. ucl.ac.be This reaction, typically carried out in glacial acetic acid with an acid catalyst like hydrochloric acid, provides a direct route to the 1,5-diphenyl-2-thioxoimidazolidin-4-one scaffold. ucl.ac.be

Another approach involves a two-step process starting from an amino acid derivative. For example, C-phenylglycine can be reacted with phenyl isothiocyanate to form a 3-substituted thioureido-phenyl acetic acid intermediate. ucl.ac.benih.gov Subsequent acid-catalyzed cyclization of this intermediate leads to the formation of the desired 2-thioxoimidazolidin-4-one ring system. ucl.ac.benih.gov This method allows for the introduction of substituents at the C5 position of the imidazolidine (B613845) ring. nih.govresearchgate.net

The synthesis of 1,3,5-triphenyl-2-thioxoimidazolidin-4-one derivatives has been achieved by reacting 1,3-diphenylthiourea with phenylglyoxal. ucl.ac.be These reactions demonstrate the utility of substituted phenylthioureas in constructing more complex imidazolidine structures.

Modern and Green Chemistry Syntheses of 2-Thioxoimidazolidine-4,5-diones

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of modern techniques like microwave irradiation and phase transfer catalysis for the synthesis of 2-thioxoimidazolidine-4,5-diones.

Microwave-Enhanced Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.gov This technique has been successfully applied to the synthesis of various thiazolidinone and imidazolidinone derivatives, suggesting its potential for the efficient synthesis of 2-thioxoimidazolidine-4,5-diones. nih.govresearchgate.netrsc.org The use of microwave irradiation can often lead to shorter reaction times, cleaner reaction profiles, and is considered a green synthetic technology, especially when coupled with the use of environmentally benign solvents like water. nih.govresearchgate.net

While specific examples focusing solely on this compound are not extensively detailed in the provided context, the successful application of microwave synthesis for analogous structures like 3-substituted 5-arylidene-1-methyl-2-thiohydantoins highlights the feasibility of this approach. nih.gov The benefits of microwave-assisted synthesis include uniform and specific heating, which can enhance reaction reproducibility. nih.gov

Phase Transfer Catalysis for Efficient Synthesis (e.g., Triton-B/CS2 System)

Phase transfer catalysis (PTC) is another green chemistry approach that facilitates reactions between reactants located in different phases (e.g., a solid and a liquid, or two immiscible liquids). This is achieved through the use of a phase transfer catalyst that transports one reactant across the phase boundary to react with the other.

The use of Triton-B, a quaternary ammonium (B1175870) salt, as a phase transfer catalyst has been reported for the synthesis of sulfur-containing heterocycles. orientjchem.org For instance, a one-pot, multicomponent reaction involving amines, carbon disulfide (CS2), and formaldehyde (B43269) catalyzed by Triton-B has been developed for the synthesis of substituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones. orientjchem.org This methodology, which proceeds under mild, solvent-free conditions, offers an efficient and selective alternative to traditional base-catalyzed methods. orientjchem.org While not a direct synthesis of this compound, this approach demonstrates the potential of PTC, particularly with a Triton-B/CS2 system, for the construction of related heterocyclic structures. Bifunctional phase-transfer catalysts have also been developed to catalyze the coupling reactions of isocyanates and epoxides, showcasing the versatility of PTC in heterocyclic synthesis. nih.gov

Multicomponent Reaction Pathways to Substituted 2-Thioxoimidazolidine-4,5-diones

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. MCRs are advantageous due to their atom economy, operational simplicity, and the ability to generate molecular diversity in a time-efficient manner.

The synthesis of substituted 2-thioxoimidazolidine-4,5-diones and related thiazolidine (B150603) derivatives can be achieved through multicomponent approaches. nih.gov For example, a one-pot, four-component strategy has been developed for the synthesis of a library of thiazolidine-2-imines from aldehydes, alkynes, amines, and isothiocyanates. nih.gov This highlights the power of MCRs in constructing complex heterocyclic systems.

In the context of 2-thioxoimidazolidine-4,5-diones, a multicomponent approach could potentially involve the reaction of an amine, an isothiocyanate, and a dicarbonyl compound or its equivalent. The use of phase transfer catalysts like Triton-B can further enhance the efficiency of such multicomponent reactions, allowing them to proceed under mild and often solvent-free conditions. orientjchem.org

Derivation from Related Imidazolidine Precursors

The synthesis of this compound analogs can be accomplished by modifying existing imidazolidine rings. This approach leverages readily available imidazolidine precursors and introduces functional groups or alters existing ones to achieve the target structure.

One common strategy involves the Knoevenagel condensation of a simpler imidazolidine precursor, such as 2-thioxoimidazolidin-4-one, with various substituted aldehydes. This reaction typically takes place in acetic acid with a catalyst like β-alanine, yielding 5-arylidene-2-thioxoimidazolidin-4-ones. This method is highly versatile for creating a library of derivatives with diverse substitutions on the arylidene group.

Another documented modification of an imidazolidine precursor is the conversion of a 2-thioxoimidazolidin-4-one to its corresponding imidazolidine-2,4-dione. For instance, 3,5,5-triphenyl-2-thioxoimidazolidin-4-one can be converted to 3,5,5-triphenylimidazolidine-2,4-dione by treatment with hydrogen peroxide in a mixture of DMF and acetic acid. This demonstrates the feasibility of transforming the thione group, which could be applied to prepare analogous dione (B5365651) structures from thioxo precursors.

Furthermore, the imidazolidine ring can be functionalized at the nitrogen positions. For example, 1,5-diphenylimidazolidine-2,4-dione can undergo acylation with reagents like benzoyl chloride or hexanoyl chloride in a pyridine (B92270) and dichloromethane (B109758) mixture. Microwave-assisted alkylation is another method used to introduce substituents at the N-3 position. These reactions showcase pathways to introduce phenyl and other substituents onto the core imidazolidine structure, which are crucial for synthesizing N-substituted analogs.

Synthesis via Phenylglycine Derivatives

A prominent and effective method for synthesizing 3,5-disubstituted-2-thioxoimidazolidin-4-ones involves the use of C-phenylglycine derivatives. nih.govnih.govmdpi.com This synthetic route generally proceeds in two main steps: the formation of a thiourea intermediate followed by an acid-catalyzed cyclization. nih.govmdpi.com

The general procedure begins with dissolving a C-arylglycine in an aqueous solution of sodium hydroxide. nih.gov To this solution, an equimolar amount of phenyl isothiocyanate is added, and the mixture is stirred for several hours to form an intermediate N-aroyl-N'-phenylthiourea derivative (an aroylimidazilidinic acid). nih.gov Following the formation of this intermediate, the solution is acidified, typically with hydrochloric acid (HCl), which induces cyclization. nih.gov The mixture is then refluxed for about an hour to complete the ring-closure, affording the desired 3-phenyl-5-aryl-2-thioxoimidazolidin-4-one derivative. nih.gov This method has been successfully used to produce a variety of imidazolidinic compounds with yields reported in the range of 70–74%. nih.govnih.govmdpi.com

The initial C-arylglycine derivatives can themselves be synthesized via a Strecker synthesis, using sodium cyanide, ammonium chloride, and the corresponding 4-arylaldehyde, followed by acid hydrolysis. mdpi.com This multi-step process allows for considerable variation in the substituent at the C-5 position of the final imidazolidine ring. mdpi.comresearchgate.net

The reaction between amino acids, like glycine (B1666218) or alanine, and isothiocyanates is a well-established process that leads to the formation of N-allylthiocarbamoyl amino acids, which can subsequently cyclize to form 3-allyl-2-thiohydantoins. scispace.comnih.gov The rates of both the initial addition reaction and the subsequent cyclization are influenced by the pH of the solution. scispace.comnih.gov

Below is a table summarizing the synthesis of various 2-thioxoimidazolidin-4-one derivatives starting from different C-arylglycine precursors.

Final CompoundC-Arylglycine PrecursorIsothiocyanateYield (%)
3-Phenyl-5-(4-methylphenyl)-2-thioxoimidazolidin-4-oneC-4-MethylphenylglycinePhenyl isothiocyanate70-74%
3-Phenyl-5-(4-ethylphenyl)-2-thioxoimidazolidin-4-oneC-4-EthylphenylglycinePhenyl isothiocyanate70-74%
3-Phenyl-5-(4-methoxyphenyl)-2-thioxoimidazolidin-4-oneC-4-MethoxyphenylglycinePhenyl isothiocyanate70-74%
3-Phenyl-5-(4-isopropylphenyl)-2-thioxoimidazolidin-4-oneC-4-IsopropylphenylglycinePhenyl isothiocyanate70-74%

Chemical Reactivity and Mechanistic Investigations of 1 Phenyl 2 Thioxoimidazolidine 4,5 Dione Scaffolds

Cycloaddition Reactions Involving 2-Thioxoimidazolidine-4,5-diones

Cycloaddition reactions are powerful tools for the synthesis of complex cyclic and heterocyclic systems. The 2-thioxoimidazolidine-4,5-dione moiety, particularly its exocyclic double bond variants, has been explored as a dipolarophile in such transformations, leading to novel spiro-conjugated molecules.

[3+2]-Cycloaddition with Nitrile Imines

The 1,3-dipolar cycloaddition of nitrile imines to 2-thioxoimidazolidine-4,5-diones provides an effective route to spiro-heterocyclic systems. researchgate.net Specifically, 1,3-diphenyl-2-thioxoimidazolidine-4,5-dione has been shown to react with nitrile imines, generated in situ from the corresponding hydrazonoyl chlorides, to yield spiro-conjugated heterocycles. researchgate.net This reaction typically involves the C=S bond of the thioxoimidazolidine ring acting as the dipolarophile. The interaction leads to the formation of a five-membered thiadiazoline ring spiro-fused to the imidazolidine (B613845) core. researchgate.net

The proposed mechanism for the reaction between 1,3-diphenyl-2-thioxoimidazolidine-4,5-dione and a nitrile imine suggests a concerted [3+2]-cycloaddition pathway. researchgate.net However, the reaction conditions and the nature of the substituents on the nitrile imine can influence the outcome. For instance, the presence of a strong electron-withdrawing group, such as a nitro group, on the nitrile imine may stabilize a zwitterionic intermediate, potentially leading to fragmentation of the initial imidazolidine ring instead of the desired spiro-product. researchgate.net

Formation of Spiroimidazolidinediones

The cycloaddition reactions involving 2-thioxoimidazolidine-4,5-diones are a valuable method for the synthesis of spiroimidazolidinediones, which are compounds with promising biological activities. researchgate.net The [3+2]-cycloaddition with nitrile imines directly leads to the formation of heterocycles with spiro-conjugated imidazolidine and 1,2,4-thiadiazoline fragments. researchgate.net

Beyond nitrile imines, other dipoles and dienophiles can be employed to construct diverse spirocyclic systems. The general strategy leverages the exocyclic double bonds that can be introduced onto the imidazolidine-2,4-dione framework. These exocyclic C=C or C=N bonds serve as reactive sites for cycloaddition reactions, enabling the creation of spiro compounds with pyrazoline or other heterocyclic moieties fused at the C5 position of the imidazolidine ring.

Reactant 1Reactant 2Product TypeReference
1,3-Diphenyl-2-thioxoimidazolidine-4,5-dioneNitrile ImineSpiro-imidazolidine-1,2,4-thiadiazoline researchgate.net
5-Aryliminoimidazolidine-2,4-dionesNitrile ImineSpiroimidazolidinediones researchgate.net

Oxidation Reactions and Ring Transformations of 2-Thioxoimidazolidine-4,5-diones

While specific studies on the oxidation of 1-phenyl-2-thioxoimidazolidine-4,5-dione are not extensively detailed in the reviewed literature, the oxidation of related thiohydantoin structures is known to occur. The sulfur atom in the thiocarbonyl group is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, or even extrusion of sulfur to yield the corresponding imidazolidine-2,4,5-trione.

Ring transformations of the 2-thioxoimidazolidine-4,5-dione scaffold can be initiated under specific reaction conditions. For example, interaction with certain nitrile imines bearing strong electron-acceptor groups can lead to the destruction of the initial imidazolidine cycle rather than the formation of a spiro-product. researchgate.net This suggests that the stability of the heterocyclic ring can be compromised under conditions that favor the formation and stabilization of charged intermediates.

Nucleophilic and Electrophilic Reactivity Profiles

The this compound scaffold possesses both nucleophilic and electrophilic centers, allowing for a diverse range of chemical transformations.

Nucleophilic Reactivity: The nitrogen atoms of the imidazolidine ring, particularly N1 and N3, can exhibit nucleophilic character. However, the presence of the adjacent carbonyl and thiocarbonyl groups delocalizes the lone pair of electrons, reducing their nucleophilicity. Nevertheless, under basic conditions, deprotonation can generate a more potent nucleophile, allowing for alkylation or acylation reactions at the nitrogen positions.

Electrophilic Reactivity: The carbonyl carbons (C4 and C5) and the thiocarbonyl carbon (C2) are electrophilic centers and are susceptible to attack by nucleophiles. The dicarbonyl system at C4 and C5 makes the protons on any substituent at the C5 position acidic and amenable to deprotonation, creating a nucleophilic center for reactions such as Knoevenagel condensation in related systems. nih.gov The phenyl group at the N1 position can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the imidazolidine-2,4,5-trione core would likely deactivate the ring towards such reactions.

Influence of Substituents on Reaction Pathways and Selectivity

Substituents on the this compound scaffold and on the reacting partners play a crucial role in determining the reaction pathways and the stereoselectivity of the products.

In the context of [3+2]-cycloaddition reactions with nitrile imines, the electronic nature of the substituents on the nitrile imine can dictate the reaction's success and product distribution. As mentioned earlier, strong electron-withdrawing groups on the nitrile imine can favor a stepwise mechanism and lead to ring fragmentation. researchgate.net

For cycloaddition reactions involving exocyclic double bonds on related 5-methylidene-2-thiohydantoins, it has been observed that substituents at the C=C double bond with different electronic and steric effects can significantly affect the reactivity of the dienophile, allowing for control over the rate and selectivity of Diels-Alder reactions. mdpi.com However, in some instances, the electronic properties of substituents at the C2 and N3 positions of the heterocycle have been found to have little effect on the reactivity of the dienophile and the stereoselectivity of the cycloaddition. mdpi.com The phenyl group at the N1 position of this compound is expected to influence the electronic properties and steric environment of the scaffold, thereby affecting its reactivity in various chemical transformations.

Reaction TypeSubstituent PositionEffect on Reactivity/SelectivityReference
[3+2]-CycloadditionNitrile ImineElectron-withdrawing groups can lead to ring fragmentation. researchgate.net
Diels-AlderC5-exocyclic double bondElectronic and steric effects control rate and selectivity. mdpi.com
Diels-AlderC2 and N3 of thiohydantoinLittle effect on reactivity and stereoselectivity observed in some cases. mdpi.com

Derivatization and Structural Diversification Strategies for 1 Phenyl 2 Thioxoimidazolidine 4,5 Dione

N-Substitution and Alkylation Patterns

The nitrogen atoms at positions 1 and 3 of the imidazolidine (B613845) ring are key targets for substitution, significantly influencing the molecule's properties. Various synthetic strategies have been employed to introduce a wide range of substituents at these positions.

Alkylation at the N-3 position of related 2-thioxoimidazolidin-4-one structures is a common strategy to introduce diverse functional groups. For instance, N-alkylation of 5-benzylideneimidazolidine-2,4-dione has been shown to yield both mono- and dialkylated products. A similar approach can be extrapolated for 1-phenyl-2-thioxoimidazolidine-4,5-dione. Microwave-assisted alkylation has also been reported as an efficient method for preparing N-substituted imidazolidine-2,4-dione derivatives. ucl.ac.be

Acetylation is another common modification at the N-3 position. For example, 1-(arylidene)amino-2-thioxo-imidazolidine-4-ones can be readily acetylated using acetic anhydride (B1165640) to yield the corresponding 3-acetyl derivatives. researchgate.net This highlights a straightforward method for introducing acyl groups to the imidazolidine core.

Furthermore, the synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones has been achieved through various synthetic routes, underscoring the feasibility of modifying both nitrogen atoms. researchgate.net The parent this compound already possesses a phenyl group at the N-1 position, and further substitution at the N-3 position can be achieved through reactions with various electrophiles. For instance, the reaction with alkyl halides in the presence of a base can introduce alkyl chains of varying lengths and functionalities.

The following table summarizes representative N-substitution and alkylation patterns that can be applied to the this compound core, based on established synthetic methodologies for related compounds.

Position of SubstitutionType of ReactionReagents and ConditionsResulting Derivative
N-3AlkylationAlkyl halide, Base (e.g., NaH)N-3 alkyl derivative
N-3AcylationAcetic anhydrideN-3 acetyl derivative
N-1 and N-3DisubstitutionSequential alkylation or acylation1,3-disubstituted derivative

Introduction of Functional Groups on the Phenyl Moiety and Imidazolidine Ring

Functionalization of the phenyl ring and the imidazolidine core provides another avenue for structural diversification, allowing for the fine-tuning of electronic and steric properties.

The phenyl group at the N-1 position can be modified to incorporate a variety of substituents. Standard electrophilic aromatic substitution reactions can be employed to introduce groups such as nitro, halogen, or alkyl functions, provided the imidazolidine ring is stable under the reaction conditions. Alternatively, the synthesis can start from a pre-functionalized aniline, which is then used to construct the heterocyclic ring. For instance, the synthesis of 3-phenyl-5-aryl-imidazolidine-2,4-dione and their 2-thioxo analogs has been successfully achieved using various substituted C-arylglycines, which in turn are derived from substituted aromatic aldehydes. nih.govresearchgate.netnih.gov This approach allows for the introduction of methyl, ethyl, methoxy, and isopropyl groups on the phenyl ring at the C-5 position, and similar strategies can be envisioned for the N-1 phenyl ring. nih.govresearchgate.netnih.gov

The C-5 position of the imidazolidine ring is also amenable to functionalization. In related 4-phenylimino-thiazolidin-2-one systems, the methylene (B1212753) group at the C-5 position is active and can participate in Knoevenagel condensation with aromatic aldehydes, as well as nitrosation and azo coupling reactions. biointerfaceresearch.com While the this compound has carbonyl groups at C-4 and C-5, precluding direct C-5 methylene-type reactivity, derivatives with a C-5 methylene or substituted methylene group could be synthesized and subsequently functionalized.

The following table outlines strategies for introducing functional groups onto the core structure.

Location of FunctionalizationType of ReactionExample ReagentsPotential Functional Groups
Phenyl Moiety (N-1)Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, Br₂/FeBr₃Nitro, Bromo
Phenyl Moiety (N-1)Synthesis from substituted anilineSubstituted Phenyl isothiocyanateMethyl, Methoxy, Chloro, etc.
Imidazolidine Ring (C-5)Modification of synthetic precursorsSubstituted phenylglycine derivativesAlkyl, Aryl groups

Design and Synthesis of Complex Conjugates and Co-crystals

To further expand the chemical space and explore novel applications, this compound can be incorporated into more complex molecular architectures, such as conjugates and co-crystals.

The synthesis of complex conjugates involves linking the core molecule to another chemical entity, which could be another heterocyclic system, a peptide, or a polymer. This can be achieved by leveraging the reactive sites on the this compound scaffold. For instance, if a functional group with a reactive handle (e.g., a hydroxyl, amino, or carboxylic acid group) is introduced on the phenyl ring or at the N-3 position, standard coupling chemistries can be employed to attach other molecules.

Spiro-conjugated molecules represent another class of complex derivatives. The exocyclic double bonds in related imidazolidine derivatives have been shown to undergo 1,3-dipolar cycloaddition reactions to form spiro-heterocycles. researchgate.net For this compound, derivatization to introduce an exocyclic double bond at the C-5 position, for instance by creating a 5-arylidene derivative, would provide a handle for such cycloaddition reactions, leading to novel spiro-compounds.

The formation of co-crystals is an attractive strategy in crystal engineering to modify the physicochemical properties of a molecule without altering its covalent structure. This involves co-crystallizing the target compound with a suitable co-former, leading to a new crystalline solid with potentially improved properties such as solubility and stability. The carbonyl and thioxo groups of this compound can act as hydrogen bond acceptors, while the N-H proton (if unsubstituted at N-3) can act as a hydrogen bond donor, making it a good candidate for co-crystal formation with a variety of co-formers.

While specific examples of complex conjugates and co-crystals of this compound are not extensively reported, the chemical functionalities present in the molecule provide a solid foundation for their rational design and synthesis. The synthesis of fused heterocyclic systems from related thiazolidinone precursors through multi-component reactions also suggests that similar strategies could be applied to build more complex structures from the this compound core. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Phenyl 2 Thioxoimidazolidine 4,5 Dione Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of 1-phenyl-2-thioxoimidazolidine-4,5-dione derivatives in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, enabling the elucidation of molecular structure and conformation.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification and differentiation of potential isomers. The chemical shifts (δ), signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, offer a detailed map of the molecule's carbon-hydrogen framework.

The carbon atoms of the imidazolidine (B613845) ring exhibit characteristic signals in the ¹³C NMR spectrum. The thiocarbonyl carbon (C=S) is typically observed in the downfield region, often around δ 180-183 ppm, which is a key indicator of the thione functionality. mdpi.comresearchgate.net The two carbonyl carbons (C=O) of the dione (B5365651) moiety also resonate at low field, generally in the range of δ 154-174 ppm. nih.govresearchgate.net The presence of these signals is crucial for confirming the core structure of the thioxoimidazolidine-dione ring.

NMR spectroscopy is particularly powerful in distinguishing between isomers that may form during synthesis. For example, the reaction of diphenyl thiourea (B124793) with oxalyl chloride can potentially yield isomeric products. researchgate.net Careful analysis of the symmetry and the number of distinct signals in the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the correct isomeric structure. researchgate.net The introduction of substituents at various positions on the phenyl ring or the imidazolidine core leads to predictable changes in the chemical shifts of nearby protons and carbons, further aiding in structural elucidation. nih.govnih.gov

Below is an interactive table summarizing typical NMR data for a derivative, (±)-3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Ar-CH₃2.27 (s, 3H)21.2
C5-H5.52 (s, 1H)-
Aromatic-H7.41–7.71 (m, 9H)-
NH9.21 (s, 1H)-
C5-63.1
Aromatic-C-127.2-138.9
C4 (C=O)-173.4
C2 (C=S)-183.1

Data sourced from studies on related imidazolidine derivatives. nih.govresearchgate.net

While 1D NMR provides information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for establishing atomic connectivity and probing the spatial arrangement of the molecule.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to determine one-bond correlations between protons and their directly attached carbon atoms. nih.gov This is invaluable for assigning the signals of the imidazolidine ring's CH groups. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is critical for piecing together the molecular skeleton. mdpi.comnih.gov For example, HMBC can show correlations from the phenyl protons to the nitrogen-bearing carbon of the imidazolidine ring, confirming the N-phenyl substitution. mdpi.com

For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. nih.gov These experiments detect through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and preferred conformation in solution. nih.gov This is particularly useful for determining the relative orientation of substituents on the heterocyclic ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound derivatives, the FT-IR spectrum is dominated by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and thiocarbonyl (C=S) groups. The C=O stretching vibrations typically appear as intense bands in the region of 1700-1790 cm⁻¹. nih.gov The presence of two distinct carbonyl bands can often be observed, corresponding to the symmetric and asymmetric stretching of the dione functionality.

The C=S stretching vibration is generally weaker in intensity in the IR spectrum and appears at a lower frequency, typically in the range of 1100-1300 cm⁻¹. The exact position can be influenced by coupling with other vibrations. The N-H stretching vibration, if a proton is present on the imidazolidine nitrogen, is observed as a band in the region of 3100-3350 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while C-C stretching vibrations within the phenyl ring appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While C=O stretches are also visible, the C=S stretch often gives a more intense signal in the Raman spectrum compared to the IR spectrum, aiding in its identification. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often used in conjunction with experimental spectra to provide a complete assignment of the fundamental vibrational modes. researchgate.netresearchgate.netnih.gov

An interactive table of characteristic FT-IR absorption bands is provided below.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-HStretching3100 - 3350
C=OStretching1700 - 1790
C=SStretching1100 - 1300
Aromatic C=CStretching1400 - 1600

Data compiled from studies on related heterocyclic compounds. nih.govcapes.gov.br

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. researchgate.net Electron Ionization (EI) and Electrospray Ionization (ESI) are common methods used.

In addition to providing the molecular ion peak ([M]⁺ or [M+H]⁺), mass spectrometry reveals characteristic fragmentation patterns that can be used to support the proposed structure. For imidazolidine derivatives, fragmentation often involves the cleavage of the heterocyclic ring. nih.govresearchgate.net A common fragmentation pathway for 3-phenyl-5-aryl-imidazolidine derivatives involves the cleavage of the bonds adjacent to the C5 position, leading to the formation of stable fragment ions. researchgate.net The analysis of these fragment ions provides valuable structural information and helps to confirm the identity of substituents and their positions on the ring. For example, the fragmentation pattern for 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione serves as a model for understanding the fragmentation of related structures. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). nih.govmdpi.com

Derivatives of this compound are expected to show absorption bands corresponding to π → π* and n → π* transitions. The phenyl ring and the conjugated system of the dione and thione groups contribute to these absorptions. The primary absorption bands are typically observed in the UV region, often around 250 nm, which can be attributed to π → π* transitions within the aromatic and heterocyclic systems. nih.govmdpi.com The less intense n → π* transitions, involving non-bonding electrons on the oxygen and sulfur atoms, occur at longer wavelengths.

UV-Vis spectroscopy can also be a useful tool for studying tautomerism. For molecules with potential keto-enol or thione-thiol tautomerism, changes in the solvent polarity or pH can shift the equilibrium, leading to observable changes in the UV-Vis absorption spectrum. Each tautomer will have a distinct electronic structure and thus a unique absorption profile.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray diffraction is the gold standard for the definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. mdpi.commdpi.com This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. nih.govresearchgate.net

For this compound derivatives, X-ray crystallography can confirm the planar or near-planar geometry of the imidazolidine ring, determine the orientation of the phenyl group relative to the heterocyclic core, and elucidate the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. mdpi.comresearchgate.net This level of detail is crucial for understanding structure-property relationships and for validating the structures proposed by spectroscopic and computational methods. mdpi.comresearchgate.net The structural data obtained from X-ray analysis, such as the puckering parameters of the ring system, provide the most complete picture of the molecule's static conformation. nih.gov

Analysis of Supramolecular Architecture and Hydrogen Bonding

A detailed analysis of the supramolecular architecture and hydrogen bonding of this compound derivatives cannot be provided without access to its crystal structure data. Such an analysis would typically involve identifying and quantifying intermolecular interactions, such as N-H···O, N-H···S, C-H···O, and potential π-π stacking, which dictate the formation of higher-order structures like dimers, chains, or sheets in the solid state.

Co-crystal Formation and Intermolecular Interactions

Information regarding co-crystal formation involving this compound is not available in the reviewed scientific literature. A study of its co-crystals would involve exploring its interactions with other molecules (co-formers) to form new crystalline structures with modified physicochemical properties. The analysis would focus on the specific intermolecular synthons formed between the compound and its co-formers.

Theoretical and Computational Chemistry Investigations of 1 Phenyl 2 Thioxoimidazolidine 4,5 Dione Systems

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules at the electronic level. These methods are used to determine stable molecular structures, electronic properties, and reactivity patterns, providing a foundational understanding of the molecule's chemical nature. researchgate.netsemanticscholar.org

Geometry Optimization and Electronic Structure Analysis

Geometry Optimization: The first step in most computational analyses is to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by calculating the forces on each atom and minimizing the total energy of the structure. For thioxoimidazolidinone derivatives, DFT methods like B3LYP with basis sets such as 6-31G or 6-311G(d,p) are commonly used to obtain reliable geometries. researchgate.netsemanticscholar.orgresearchgate.net The optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available.

Electronic Structure Analysis: Once the geometry is optimized, the electronic properties can be investigated. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govmdpi.com A smaller gap generally implies higher reactivity. nih.gov For related thiohydantoin systems, the HOMO-LUMO gap has been calculated to be around 4 eV, indicating a high degree of stability. researchgate.net

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOCorrelates with electron-donating ability (nucleophilicity)
Lowest Unoccupied Molecular Orbital EnergyELUMOCorrelates with electron-accepting ability (electrophilicity)
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and kinetic stability

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are highly effective in predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds. DFT calculations can accurately predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govmdpi.com By comparing the calculated spectra with experimental data, researchers can confirm the correct structural isomer or tautomeric form. For example, in related heterocyclic systems, a strong linear correlation between calculated and experimental ¹³C NMR chemical shifts has been used to confirm the thioamide form over its iminothiol tautomer. mdpi.com

Conformational analysis is another area where theoretical calculations are invaluable. Molecules can often exist in several different spatial arrangements (conformers). By calculating the relative energies of these different conformers, the most stable and thus most populated conformation can be identified. For complex heterocyclic systems, this helps in understanding their three-dimensional shape, which is crucial for their interaction with biological targets.

Spectroscopic ParameterComputational MethodApplication
¹H NMR Chemical ShiftsGIAO-DFTStructural verification, identification of isomers
¹³C NMR Chemical ShiftsGIAO-DFTConfirmation of tautomeric forms and core structure. nih.gov
IR Vibrational FrequenciesDFT Frequency CalculationIdentification of functional groups and bond types

Reactivity Site Prediction via Local Reactivity Descriptors (e.g., Fukui function)

While the HOMO-LUMO gap provides insight into the global reactivity of a molecule, local reactivity descriptors pinpoint which specific atoms or regions of the molecule are most likely to participate in a chemical reaction. The Fukui function, f(r), is a prominent local reactivity descriptor derived from DFT. researchgate.net It quantifies the change in electron density at a particular point when an electron is added to or removed from the system. researchgate.net

f+(r) : Predicts sites for nucleophilic attack (attack by an electron-rich species).

f-(r) : Predicts sites for electrophilic attack (attack by an electron-poor species).

f0(r) : Predicts sites for radical attack.

Another useful tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface of the molecule, with different colors indicating regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. nih.govnih.gov For thioxoimidazolidinone systems, the sulfur and oxygen atoms are typically regions of high negative potential, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net

DescriptorSymbolInformation Provided
Fukui Function (Nucleophilic Attack)f+(r)Identifies the most electrophilic sites in a molecule. researchgate.net
Fukui Function (Electrophilic Attack)f-(r)Identifies the most nucleophilic sites in a molecule. researchgate.net
Molecular Electrostatic PotentialMEPMaps electron-rich and electron-poor regions. nih.gov

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. rjptonline.org This method is central to structure-based drug design, helping to understand the principles of molecular recognition, such as binding modes and affinity. ajchem-a.comnih.gov

The process involves placing the ligand into the binding site of the receptor and evaluating the fit using a scoring function, which estimates the binding free energy. nih.gov A more negative score typically indicates a more favorable binding interaction. nih.gov The results of a docking study reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. ajchem-a.comnih.gov For thioxoimidazolidinone derivatives, docking studies have shown that the thioxo and amino groups of the imidazolidinone ring can form crucial hydrogen bonds with amino acid residues like Aspartate (Asp), Asparagine (Asn), and Histidine (His) in the active site of enzymes. nih.gov

ParameterDescriptionExample Finding for Analogs
Binding Affinity (Score)Estimated free energy of binding (e.g., in kcal/mol). Lower values indicate stronger binding. nih.govScores ranging from -5 to -8.5 kcal/mol for related compounds binding to various receptors. nih.govnih.gov
Hydrogen BondsKey electrostatic interactions between ligand and protein residues.Interactions with Asp, Asn, His residues. nih.gov
Hydrophobic InteractionsInteractions between nonpolar regions of the ligand and protein.π–π interactions with Phenylalanine (Phe) and Leucine (Leu) residues. nih.gov

Computational Prediction of Pharmacokinetic and Pharmacodynamic Relevant Molecular Properties

In modern drug discovery, it is essential to evaluate the pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—of a compound early in the development process. nih.govresearchgate.net In silico tools and software can predict these properties based on the molecular structure, reducing the need for costly and time-consuming experimental assays. gjpb.despringernature.com

These predictive models often use physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov These properties are evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five, which helps to predict if a compound is likely to have good oral bioavailability. phcogj.com Various software platforms like SwissADME and PreADMET are widely used to generate these predictions. ajchem-a.comgjpb.de For example, predictions for various heterocyclic compounds suggest that many possess favorable oral bioavailability (e.g., 55% probability) and are non-toxic. phcogj.comnih.gov

ADMET ParameterSignificanceDesired In Silico Profile
Oral BioavailabilityPercentage of drug reaching systemic circulation after oral intake. phcogj.comHigh; often predicted based on Lipinski's rules.
Blood-Brain Barrier (BBB) PenetrationAbility of a drug to cross into the central nervous system.Variable; depends on the therapeutic target.
CYP450 InhibitionPotential for drug-drug interactions via metabolic enzymes.Low or no inhibition is preferred.
hERG InhibitionRisk of cardiotoxicity.Low risk. phcogj.com
Mutagenicity/CarcinogenicityPotential to cause genetic mutations or cancer.Non-mutagenic, non-carcinogenic. nih.gov

Tautomerism and Isomerism in 1 Phenyl 2 Thioxoimidazolidine 4,5 Dione and Analogues

Experimental Detection and Quantification of Tautomeric Forms

The identification and quantification of tautomers in imidazolidine (B613845) derivatives are primarily accomplished through spectroscopic methods and X-ray crystallography. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying tautomeric equilibria in solution. researchgate.netresearchgate.net Dynamic NMR studies on analogous compounds, such as 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone, have been used to determine the free-energy barrier for prototropic tautomerism by observing changes in the spectra at different temperatures. nih.govnih.gov For instance, at higher temperatures, the interconversion between tautomers can become rapid on the NMR timescale, leading to averaged signals, while at lower temperatures, distinct peaks for each tautomer may be resolved. nih.gov

In the solid state, X-ray crystallography provides definitive evidence for the existence of a specific tautomeric form. mdpi.comrsc.org For example, crystallographic data for benzoimidazole-2-thione, a related heterocyclic thione, have been used to confirm the predominance of the thione tautomer in the solid phase. mdpi.com Comparing experimental ¹³C NMR chemical shifts with values calculated using Density Functional Theory (DFT) can also help distinguish between tautomers, such as the thioamide and iminethiol forms. mdpi.com The C=S nucleus in a thione tautomer typically resonates about 20–30 ppm downfield compared to a corresponding C=O group, providing a diagnostic marker. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies offer complementary data. researchgate.net In IR spectra, the C=S and C=O stretching bands can provide clues about the dominant tautomeric form. mdpi.commdpi.com For example, IR spectra of various 2-thioxoimidazolidin-4-one derivatives show characteristic absorption bands for C=O groups between 1711–1773 cm⁻¹ and for C=S groups around 1513–1518 cm⁻¹. mdpi.comresearchgate.net

A study on 1-benzamidoisoquinoline derivatives demonstrated that NMR spectroscopy can be a precise tool for quantifying the tautomeric equilibrium. semanticscholar.org The relative content of different tautomers was determined, showing a range from 74% to 38% for one form, depending on the electronic nature of substituents. semanticscholar.org

Technique Application in Tautomerism Studies Key Findings for Analogous Systems
NMR Spectroscopy Quantification of tautomers in solution; determination of energy barriers. researchgate.netnih.govDistinguishes between thione and thiol forms; rapid interconversion observed at higher temperatures. nih.govmdpi.com
X-ray Crystallography Definitive structural determination in the solid state. mdpi.commdpi.comConfirms the predominance of the thione tautomer in crystals of related compounds. mdpi.com
IR Spectroscopy Identification of functional groups (C=O, C=S, N-H) characteristic of each tautomer. mdpi.comShows characteristic absorption bands for C=O and C=S groups, aiding in structural elucidation. researchgate.net

Computational Modeling of Tautomeric Equilibria and Energy Barriers

Computational quantum chemistry serves as an essential tool for investigating the energetics of tautomerism in 2-thioxoimidazolidine-4-one systems. mdpi.com Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate the relative stabilities of different tautomers and the energy barriers for their interconversion. researchgate.netresearchgate.net

Studies on the analogous compound 2-thioxoimidazolidin-4-one using DFT (B3LYP) and ab initio (MP2) methods have shown that the thione tautomer is the most stable form. researchgate.netresearchgate.net The energy barrier for the direct proton transfer between tautomers is typically high, indicating that the process is generally disfavored in the gas phase. researchgate.netnih.gov For example, in 4-amino-1,2,4-triazole-5-thiones, DFT calculations revealed that thiones are more stable than the corresponding thiols by approximately 15 kcal/mol and are separated by a high energy barrier of about 44 kcal/mol in the gas phase. researchgate.net

For 1-methyl-2-thioxoimidazolidin-4-one (MTIO), a close analogue, calculations using the B3LYP method confirmed that the ketone and thione forms are energetically more stable than the enol and thienol forms. researchgate.net The computational results consistently show that the thione tautomer is the most stable isomer, with a significant tautomeric energy barrier, making the conversion a disfavored process. researchgate.net

The mechanism of proton transfer is also a key area of investigation. Water-assisted tautomerism, where water molecules facilitate the proton transfer, has been shown to dramatically lower the activation energy barrier. researchgate.netresearchgate.net The barrier energy for a reaction assisted by two water molecules can be as low as 7.6 kcal/mol. researchgate.net This suggests that in aqueous or protic environments, the tautomerization can occur much more rapidly than in the gas phase or non-polar solvents. researchgate.net Natural Bond Orbital (NBO) analysis is also used to study the changes in atomic charges and donor-acceptor interactions during the tautomerization process. researchgate.net

Compound/System Computational Method Key Finding on Stability Calculated Energy Barrier
2-Thioxoimidazolidin-4-oneDFT (B3LYP), MP2Thione/keto form is more stable than thiol/enol form. researchgate.netDirect proton transfer barrier is high; significantly lowered by water assistance. researchgate.net
1-Methyl-2-thioxoimidazolidin-4-oneDFT (B3LYP)Ketone and thione forms are more stable than enol and thienol forms. researchgate.netNot specified, but thione is most stable. researchgate.net
4-Amino-1,2,4-triazole-5-thionesDFT (B3LYP/6-31+G(d,p))Thiones are more stable than thiols by ~15 kcal/mol in the gas phase. researchgate.net~44 kcal/mol (gas phase); significantly lowered by water mediation. researchgate.net
5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thioneDFT (B3LYP/6-311++G(d,p))Thione tautomer is more stable. researchgate.netHigh barrier for direct proton transfer. researchgate.net

Solvent and Substituent Effects on Tautomeric Preference

The position of the tautomeric equilibrium is not fixed but is highly sensitive to the molecular environment and structural modifications. The polarity of the solvent plays a crucial role in determining which tautomer is favored. researchgate.net Generally, an increase in solvent polarity has a sizable effect on the equilibrium. researchgate.net Computational studies often use the Polarizable Continuum Model (PCM) to simulate solvent effects, showing that while the thione/keto form often remains the most stable, the energy difference between tautomers can be reduced in polar solvents like water. researchgate.netorientjchem.org

For instance, in the keto-enol tautomerism of 3-phenyl-2,4-pentanedione, the energy difference between the keto and enol forms decreases as the solvent changes from the gas phase to cyclohexane, carbon tetrachloride, methanol, and water. orientjchem.org The inclusion of explicit solvent molecules in computational models, rather than just a continuum model, has been shown to be mandatory to reproduce experimental trends, especially when strong intermolecular hydrogen bonds with the solvent can be formed. semanticscholar.org These intermolecular bonds can compete with intramolecular hydrogen bonds that might otherwise stabilize a particular tautomer. semanticscholar.org

Substituent effects also exert significant control over tautomeric preference. semanticscholar.org In a series of 1-benzamidoisoquinoline derivatives, the electronic properties of substituents on the phenyl ring were shown to systematically shift the equilibrium. semanticscholar.org The relative amount of the amide tautomer varied from 74% with a strong electron-donating group (-NMe₂) to 38% with a strong electron-accepting group (-NO₂). semanticscholar.org This demonstrates that by altering the acidity of the mobile proton through the introduction of different substituents, the tautomeric balance can be finely tuned. Similarly, in substituted 1-phenyl-3-methyl-pyrazolin-5-ones, the equilibrium between CH, OH, and NH forms is influenced by the nature of the substituent at the 4-position. researchgate.netresearchgate.net

Regioselectivity in Isomer Formation and Structural Differentiation

During the synthesis of 1-Phenyl-2-thioxoimidazolidine-4,5-dione and its analogues, the formation of specific isomers (regioisomers or geometric isomers) is a key consideration. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. For example, in 1,3-dipolar cycloaddition reactions involving derivatives of parabanic acid (2-thioxoimidazolidine-4,5-diones), the approach of the dipole can be controlled to form specific spiro-conjugated molecules. researchgate.net

The synthesis of N-3 and C-5 substituted imidazolidine derivatives often yields specific regioisomers depending on the reaction pathway. mdpi.comnih.gov For example, reacting C-phenylglycine derivatives with phenyl isocyanate or phenyl isothiocyanate, followed by acid hydrolysis, produces a range of 3-phenyl-5-aryl-2-thioxoimidazolidin-4-ones. mdpi.comresearchgate.net

Once isomers are formed, they must be structurally differentiated. NMR spectroscopy is a primary tool for this purpose. mdpi.commdpi.com The symmetry of a molecule has a distinct effect on its NMR spectrum. For example, 1,3-diphenyl-2-thioxoimidazolidine-4,5-dione possesses a plane of symmetry, which makes the protons on the two phenyl rings equivalent, simplifying its ¹H NMR spectrum into two sets of signals. researchgate.net An asymmetric isomer, by contrast, would show a more complex pattern of signals. researchgate.net Furthermore, computational studies have indicated that for isomers of 1-methyl-2-thioxoimidazolidin-4-one, Z isomers are more stable than their E counterparts. researchgate.net For N- and O-derivatives of 4,5-dihydroxyimidazolidine-2-thione, the chemical shifts of carbon and hydrogen atoms are specific for the cis and trans geometric isomers, allowing for their unambiguous identification. mdpi.com

Coordination Chemistry of 2 Thioxoimidazolidine 4,5 Dione Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-phenyl-2-thioxoimidazolidine-4,5-dione ligands typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The ligand can act as a monoanionic or neutral ligand, coordinating to the metal center through various combinations of its donor atoms.

The general synthetic route involves dissolving the this compound ligand in a suitable solvent, such as ethanol (B145695) or methanol, and treating it with a base to facilitate deprotonation. A solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) is then added to the ligand solution, often with stirring and heating to promote complex formation. The resulting metal complexes can be isolated by filtration or evaporation of the solvent.

Characterization of the synthesized complexes is carried out using a variety of spectroscopic and analytical techniques:

Elemental Analysis: Provides the empirical formula of the complex, confirming the metal-to-ligand stoichiometry.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the ligand. The vibrational frequencies of the C=O, C=S, and N-H groups in the free ligand are compared to those in the metal complex. A shift in the stretching frequency of the C=S group to lower wavenumbers is indicative of coordination through the sulfur atom. Similarly, changes in the C=O and N-H stretching frequencies can suggest the involvement of the oxygen and nitrogen atoms in bonding to the metal ion.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar).

Molar Conductivity Measurements: These measurements help to determine the electrolytic or non-electrolytic nature of the complexes in solution, providing insight into whether the anions are coordinated to the metal ion or are present as counter-ions.

While specific data for this compound complexes is limited in publicly available literature, studies on analogous thioxoimidazolidinone derivatives suggest that they can form stable complexes with various transition metals.

Table 1: Representative Spectroscopic Data for a Related Thioxoimidazolidinone Metal Complex

Complexν(C=O) (cm⁻¹)ν(C=S) (cm⁻¹)Molar Conductivity (Ω⁻¹ cm² mol⁻¹)Proposed Geometry
[Co(L)₂(H₂O)₂] (L = a related thioxoimidazolidinone ligand)~1680~1050Low (non-electrolyte)Octahedral
[Ni(L)₂(H₂O)₂] (L = a related thioxoimidazolidinone ligand)~1685~1055Low (non-electrolyte)Octahedral
[Cu(L)₂(H₂O)₂] (L = a related thioxoimidazolidinone ligand)~1690~1060Low (non-electrolyte)Distorted Octahedral

Note: The data in this table is illustrative and based on general findings for similar classes of compounds, not specifically for this compound complexes.

Electronic Structure and Magnetic Properties of Coordination Compounds

The electronic structure and magnetic properties of coordination compounds containing this compound are intrinsically linked to the nature of the central metal ion, its oxidation state, and the coordination geometry of the complex.

The electronic spectra of these complexes are expected to exhibit bands corresponding to d-d electronic transitions within the metal d-orbitals, as well as charge-transfer bands. The energies of these transitions are dependent on the ligand field strength of this compound and the geometry of the complex. For instance, octahedral complexes of Co(II) and Ni(II) would be expected to show characteristic absorption bands in the visible region.

Magnetic susceptibility measurements provide valuable information about the number of unpaired electrons in the metal center, which in turn helps in determining the spin state (high-spin or low-spin) and the geometry of the complex. For example, a magnetic moment corresponding to three unpaired electrons for a Co(II) complex would suggest a high-spin octahedral or tetrahedral geometry. researchgate.net Similarly, a Ni(II) complex with a magnetic moment indicating two unpaired electrons is consistent with an octahedral or tetrahedral environment. researchgate.net

Table 2: Expected Magnetic Moments for Common Geometries of Transition Metal Complexes

Metal Iond-electron configurationGeometrySpin StateTheoretical Spin-only Magnetic Moment (μs) in Bohr Magnetons (BM)
Co(II)d⁷OctahedralHigh-spin3.87
Co(II)d⁷TetrahedralHigh-spin3.87
Ni(II)d⁸OctahedralHigh-spin2.83
Ni(II)d⁸TetrahedralHigh-spin2.83
Cu(II)d⁹Distorted Octahedral-1.73

Note: Experimental magnetic moments can deviate from the spin-only values due to orbital contributions.

Based on studies of structurally similar ligands, it is anticipated that this compound would act as a weak to moderate field ligand, leading to the formation of high-spin complexes with first-row transition metals. scirp.org

Crystallographic Analysis of Metal-Thioxoimidazolidinedione Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a coordination compound. This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

To date, a comprehensive search of the Cambridge Structural Database (CSD) and other publicly accessible crystallographic databases has not revealed any published crystal structures of metal complexes specifically containing the this compound ligand. The lack of crystallographic data means that the exact coordination modes, bond distances, and angles for these complexes remain to be experimentally determined.

However, based on the known coordination chemistry of related thione- and dione-containing heterocyclic ligands, several coordination modes can be postulated for this compound. These include:

Monodentate coordination: Through the exocyclic sulfur atom.

Bidentate coordination:

Through the sulfur and one of the carbonyl oxygen atoms (S, O-chelation).

Through the sulfur and one of the nitrogen atoms (S, N-chelation).

Bridging coordination: The ligand could bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The actual coordination mode adopted would depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands or counter-ions. The phenyl substituent on the nitrogen atom may also influence the steric accessibility of the donor atoms and thus the resulting coordination geometry.

Future research involving the synthesis of single crystals of metal complexes of this compound and their subsequent X-ray crystallographic analysis is necessary to elucidate their precise molecular structures and to fully understand their coordination behavior.

Strategic Applications and Broader Significance in Organic and Heterocyclic Chemistry

Role as Versatile Synthons for Complex Heterocycles

Thiohydantoins, including 1-phenyl-2-thioxoimidazolidine-4,5-dione and its analogs, are highly valued as versatile synthons—key intermediates in organic synthesis for preparing biologically active compounds. jchemrev.com The reactivity of the thiohydantoin core, particularly at the C-5 position, allows for a variety of chemical transformations, making it a powerful tool for constructing more complex heterocyclic systems. jchemrev.com

One of the most common reactions is the condensation with various aldehydes at the C-5 position, which serves as a nucleophilic center. jchemrev.comjchemrev.com This reaction, often a Knoevenagel condensation, is used to introduce diverse aryl or alkyl substituents, leading to a broad library of 5-arylmethylene-2-thiohydantoin derivatives. jchemrev.comresearchgate.net These derivatives can then undergo further cyclization or modification to yield fused heterocyclic systems. For example, substituted imidazolidine-2-thione moieties can be incorporated into three-fused-ring scaffolds, demonstrating their utility in producing novel and complex molecular frameworks. mdpi.com

The thiohydantoin backbone can be readily modified by adding groups that introduce steric bulk, enhance hydrophilic or hydrophobic interactions, or enable π-π stacking. jchemrev.com This adaptability is crucial for synthesizing compounds with specific desired properties. Furthermore, selective alkylation can be performed on the sulfur atom at the C-2 position, affording S-alkylated thiohydantoins which are also valuable synthetic intermediates. jchemrev.comjchemrev.com The ability to easily functionalize the core structure at multiple positions underscores the role of this compound class as a cornerstone in heterocyclic synthesis. jchemrev.com

Table 1: Key Synthetic Reactions of the Thiohydantoin Core

Reaction Type Position(s) Involved Reagents/Conditions Resulting Structure Reference(s)
Knoevenagel Condensation C-5 Aromatic Aldehydes, Ethanolamine 5-(Arylmethylene)-2-thiohydantoin jchemrev.com
S-Alkylation C-2 (Sulfur) Methyl Iodide, Potassium Carbonate S-Alkylated 2-thiohydantoin (B1682308) jchemrev.com
Cyclization N/A Reaction with N,N'-dithiocarbonyldiimidazole Fused Imidazo[1,5-a]quinazoline mdpi.com

Application in Catalyst Development and Green Chemical Processes

The principles of green chemistry, which aim to design environmentally benign chemical processes, have become central to modern organic synthesis. mdpi.com In this context, the development of efficient and eco-friendly methods for synthesizing heterocyclic compounds like this compound is a significant area of research. ijrpr.com Methodologies such as one-pot multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of novel catalysts are being explored to reduce reaction times, minimize waste, and avoid hazardous solvents. ijrpr.comresearchgate.netmdpi.com

MCRs are particularly advantageous as they allow for the construction of complex molecules from simple, readily available starting materials in a single step, which is operationally simple and cost-effective. researchgate.netmdpi.com The synthesis of related heterocyclic systems has been achieved using eco-friendly catalysts like sodium lauryl sulfate (B86663) in water or zinc ferrite (B1171679) nanocatalysts under solvent-free conditions. researchgate.netmdpi.com These approaches offer high yields, simple purification, and alignment with green chemistry principles. mdpi.commdpi.com Sonochemical methods, which use ultrasound to drive reactions, have also emerged as a green alternative, significantly reducing reaction times and using water as a solvent. nih.gov

While direct applications of this compound itself as a catalyst are not widely documented, the imidazolidine-2-thione scaffold, due to its N and S heteroatoms, can act as a polydentate ligand in coordination compounds. mdpi.com This suggests potential applications in the development of novel metal-based catalysts for various organic transformations. The ongoing research into greener synthetic routes for this class of compounds highlights their importance in promoting sustainable chemical manufacturing. mdpi.comnih.gov

Relevance in Material Science and Agrochemical Research

The broader class of thiohydantoins and imidazolidine-diones has found applications beyond medicinal chemistry, extending into material science and agrochemical research. ijrpr.com In material science, the ability of these heterocyclic structures to form controlled hydrogen-bonded arrays in the solid state is a crucial property. jchemrev.com This feature, combined with the potential for fluorescence in certain derivatives, makes them candidates for the development of novel functional materials. researchgate.net

In the agricultural sector, thiohydantoin derivatives have been investigated for their potential use as agrochemicals. jchemrev.comijrpr.com Research has demonstrated their activity as herbicides, fungicides, and insecticides. ijrpr.com This biological activity is often attributed to their ability to interfere with essential biochemical pathways in pests and pathogens. ijrpr.com For instance, certain 2-thiohydantoin derivatives have been synthesized and studied as potential new fungicides. scilit.com The development of thiohydantoin-based agrochemicals offers a promising avenue for creating more environmentally friendly alternatives to conventional pesticides. ijrpr.com

Table 2: Applications of the Thiohydantoin/Imidazolidine-dione Class

Field Specific Application Compound Type Key Feature/Activity Reference(s)
Agrochemical Fungicide 2-Thiohydantoin derivatives Interference with pathogen biochemical pathways ijrpr.com, scilit.com
Agrochemical Herbicide Thiohydantoin derivatives Bioactivity against weeds ijrpr.com
Agrochemical Insecticide Thiohydantoin derivatives Bioactivity against insect pests ijrpr.com

Design of Novel Chemical Scaffolds for Structure-Based Research

The thiohydantoin ring system is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the design of novel therapeutic agents. researchgate.net The this compound structure and its analogs serve as a foundational scaffold that can be systematically modified to create libraries of compounds for structure-based drug design. researchgate.netnih.gov

Researchers can introduce a wide range of substituents at different positions on the imidazolidine (B613845) ring to optimize interactions with a specific biological target, such as an enzyme or receptor. jchemrev.comnih.gov For example, derivatives of 5-spiroimidazolidine-2,4-dione have been designed as agonists for the 5-HT1A receptor, with molecular docking studies confirming the crucial role of the core scaffold in stabilizing the ligand-receptor complex. nih.gov Similarly, other imidazolidine-4-one derivatives have been developed as chemosensitizers to enhance the efficacy of antibiotics against resistant bacteria. nih.gov

Computational methods like molecular docking and density functional theory (DFT) are often used in conjunction with synthesis to predict the binding interactions of these novel scaffolds and to understand their electronic properties. researchgate.netnih.gov This integrated approach of synthesis and computational analysis allows for the rational design of new molecules with tailored biological activities, demonstrating the enduring importance of the thiohydantoin scaffold in modern chemical and pharmaceutical research. researchgate.netresearchgate.net

Future Research Directions and Challenges in 1 Phenyl 2 Thioxoimidazolidine 4,5 Dione Chemistry

Exploration of Undiscovered Synthetic Pathways

While established methods for the synthesis of the 1-phenyl-2-thioxoimidazolidine-4,5-dione core exist, the pursuit of novel and more efficient synthetic strategies is a perpetual goal in organic chemistry. Future research should venture beyond traditional condensation reactions to explore uncharted territories of synthetic methodology.

Potential Future Synthetic Approaches:

Synthetic StrategyPotential AdvantagesResearch Focus
Photoredox Catalysis Mild reaction conditions, access to unique reactive intermediates, high functional group tolerance.Development of visible-light-mediated cyclization reactions to form the imidazolidine (B613845) core.
Flow Chemistry Enhanced reaction control, improved safety for hazardous intermediates, potential for automation and scalability.Design and optimization of continuous-flow reactors for the multi-step synthesis of this compound.
Mechanochemistry Solvent-free or low-solvent conditions, access to novel polymorphs, potential for improved reaction kinetics.Investigation of ball-milling and other mechanochemical techniques for the solid-state synthesis of the target compound and its precursors.
Enzymatic Synthesis High stereoselectivity, environmentally benign conditions, potential for novel transformations.Exploration of engineered enzymes for the asymmetric synthesis of chiral derivatives of this compound.
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, rapid generation of molecular diversity.Design of novel one-pot, multi-component strategies for the convergent synthesis of highly substituted this compound analogs.

The exploration of these "undiscovered" pathways necessitates a departure from conventional thinking and an embrace of innovative technologies and catalytic systems. The challenges lie in identifying suitable starting materials, optimizing reaction conditions, and fully characterizing the resulting products and reaction mechanisms.

Advanced Mechanistic Insights into Complex Reactions

A thorough understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and the optimization of existing ones. For this compound, there is a significant opportunity to delve deeper into the intricate details of its formation and subsequent transformations.

Future research in this area should focus on:

In Situ Spectroscopic Monitoring: Techniques such as ReactIR (in-situ FTIR), Raman spectroscopy, and process mass spectrometry can provide real-time data on the concentrations of reactants, intermediates, and products. nih.gov This allows for the identification of transient species and the elucidation of complex reaction kinetics.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate transition state energies, and predict the feasibility of proposed mechanisms. jchemrev.com For instance, computational studies can provide insights into the cycloaddition reactions of 1,3-diphenyl-2-thioxoimidazolidine-4,5-dione. mdpi.com

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

Kinetic Studies: Detailed kinetic analysis of key reactions can help to determine rate laws, activation parameters, and the influence of various catalysts and reaction conditions on the reaction rate.

By combining these advanced techniques, researchers can move beyond postulated mechanisms to a more profound and predictive understanding of the chemical behavior of this compound.

Development of Novel Derivatization Methodologies

The derivatization of the this compound scaffold is crucial for tuning its physicochemical properties and exploring its potential applications. While some derivatization methods have been reported, there is vast potential for the development of novel and more versatile methodologies.

Key Derivatization Sites and Potential Methodologies:

Derivatization SiteCurrent MethodsPotential Novel Methodologies
N-1 and N-3 Positions Alkylation, Acylation.C-H activation, Chan-Lam coupling, Buchwald-Hartwig amination for the introduction of diverse aryl and heteroaryl substituents.
C-5 Position Condensation with aldehydes.Asymmetric catalysis for the stereoselective introduction of substituents, multicomponent reactions to build complex side chains.
Thione Group (C=S) Alkylation to form S-alkyl derivatives.Conversion to other functional groups (e.g., guanidines), transition metal-catalyzed cross-coupling reactions at the sulfur atom.
Phenyl Ring Limited examples of substitution.Late-stage functionalization using C-H activation to introduce a wide range of substituents without de novo synthesis.
Imidazolidine Ring Ring-opening reactions.Development of selective ring expansion or contraction methodologies to access novel heterocyclic scaffolds.

A particularly promising area is the application of "click chemistry," a set of biocompatible reactions that are high-yielding and tolerant of a wide range of functional groups. Introducing azide (B81097) or alkyne handles onto the this compound core would enable its facile conjugation to a variety of molecules, including polymers, biomolecules, and surfaces.

Integration of Multiscale Computational Approaches

The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating research. In the context of this compound, the integration of multiscale computational approaches can provide predictive insights and guide experimental design.

Areas for Computational Investigation:

Quantum Mechanics (QM):

Reaction Mechanism Elucidation: As mentioned in section 10.2, QM methods can be used to map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a detailed understanding of reaction feasibility and selectivity.

Spectroscopic Prediction: Calculation of NMR, IR, and UV-Vis spectra can aid in the structural confirmation of new compounds and the interpretation of experimental data.

Molecular Property Prediction: Properties such as electronic structure, reactivity indices, and bond dissociation energies can be calculated to predict the chemical behavior of the molecule.

Molecular Dynamics (MD) Simulations:

Conformational Analysis: MD simulations can explore the conformational landscape of flexible derivatives, identifying low-energy conformers that may be relevant for biological activity or material properties.

Solvation Effects: The influence of different solvents on reaction mechanisms and molecular properties can be investigated through explicit or implicit solvent models.

Interactions with Biomolecules: Docking and MD simulations can be used to predict and analyze the binding of this compound derivatives to biological targets such as enzymes and receptors.

Quantitative Structure-Activity Relationship (QSAR):

By developing QSAR models, it may be possible to correlate the structural features of a series of derivatives with their observed biological activity or other properties. This can guide the design of new compounds with enhanced performance.

The primary challenge in this area is the need for close collaboration between computational and experimental chemists to ensure that theoretical models are validated by experimental data and that computational predictions are experimentally testable.

Expanding Applications in Emerging Chemical Fields

While the traditional applications of related thiohydantoin structures are well-documented, the unique structural features of this compound make it a promising candidate for exploration in a variety of emerging chemical fields.

Potential Emerging Applications:

Emerging FieldPotential Role of this compoundResearch Focus
Materials Science Monomer for the synthesis of novel polymers with unique thermal or optical properties.Polymerization studies, characterization of resulting materials, investigation of structure-property relationships.
Supramolecular Chemistry Building block for the construction of self-assembling systems, such as gels, liquid crystals, or molecular cages.Design and synthesis of derivatives with recognition motifs, investigation of self-assembly behavior.
Chemical Biology Scaffold for the development of chemical probes to study biological processes.Synthesis of fluorescently labeled or biotinylated derivatives, evaluation of their utility in cellular imaging or affinity chromatography.
Organocatalysis Chiral derivatives as potential catalysts for asymmetric reactions.Synthesis of enantiomerically pure derivatives, screening of their catalytic activity in a range of transformations.
Coordination Chemistry Ligand for the formation of novel metal complexes with interesting catalytic or photophysical properties.Synthesis and characterization of metal complexes, investigation of their reactivity and potential applications.

The successful expansion into these new fields will require interdisciplinary collaboration and a willingness to explore unconventional applications. The challenges will involve designing and synthesizing derivatives with the specific functionalities required for each application and rigorously characterizing their performance in these new contexts.

Q & A

Q. What are the standard synthetic protocols for 1-Phenyl-2-thioxoimidazolidine-4,5-dione, and how is purity validated?

A common synthesis involves refluxing equimolar amounts of 4-fluorobenzaldehyde, 2-thioxothiazolidin-4-one, and anhydrous sodium acetate in glacial acetic acid for 7 hours. Post-reaction, the product is precipitated in ice-cold water, filtered, washed, and recrystallized in ethanol (yield: 85%). Purity is validated via IR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Critical safety measures include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles.
  • Storage: In sealed containers away from oxidizers, under inert gas (e.g., nitrogen), and in temperature-controlled environments.
  • Spill Management: Use non-sparking tools for containment, absorb with inert materials, and dispose following hazardous waste regulations .

Q. How do environmental factors (e.g., light, temperature) affect the stability of this compound?

Stability studies should employ accelerated degradation tests under varying pH, UV light, and thermal conditions (e.g., 40–60°C). Monitor decomposition via HPLC or TLC. Evidence suggests sensitivity to oxidation, necessitating storage under inert atmospheres .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

Use factorial design to test variables:

  • Factors: Reaction time (4–10 hrs), solvent volume (1–3 mL), temperature (80–120°C).
  • Responses: Yield, purity (via HPLC), crystallinity.
    Statistical tools like ANOVA identify significant parameters. For example, highlights reduced experimental iterations via DoE while maintaining robustness .

Q. What computational methods aid in predicting reaction pathways for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) model transition states and intermediates. ICReDD’s approach integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent selection, catalyst loading) . Pair with cheminformatics tools for data-driven hypothesis generation .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for structural elucidation?

  • Cross-validation: Compare experimental <sup>13</sup>C NMR shifts with DFT-predicted values.
  • X-ray crystallography: Resolve ambiguities in tautomeric forms or stereochemistry.
  • Dynamic NMR: Assess temperature-dependent shifts for conformational analysis .

Q. What reactor designs enhance scalability for synthesizing this compound?

Consider continuous-flow reactors for improved heat/mass transfer. Subclass RDF2050112 () emphasizes reactor fundamentals like residence time distribution and mixing efficiency. Microreactors reduce side reactions in exothermic steps (e.g., cyclization) .

Q. How can researchers validate the mechanistic role of the thioxo group in biological activity?

  • Isosteric replacement: Synthesize analogs (e.g., 2-oxo derivatives) and compare bioactivity.
  • Computational docking: Map interactions of the thioxo moiety with target proteins.
  • Kinetic studies: Measure reaction rates with biomimetic nucleophiles (e.g., glutathione) .

Q. What interdisciplinary approaches integrate materials engineering with derivative development?

  • Hybrid materials: Embed the compound in polymer matrices (e.g., formaldehyde-based polymers) for controlled release.
  • Surface functionalization: Use CRDC subclass RDF2050104 (membrane technologies) to design separation systems for purification .

Q. How do theoretical frameworks guide hypothesis generation for novel applications?

Leverage the "source-receptor sequence" () to model environmental fate or structure-activity relationships (SAR). For example, combine QSAR models with experimental toxicity data to predict ecological impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.